molecular formula C13H9NO4 B6386693 5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% CAS No. 1261945-37-2

5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6386693
CAS RN: 1261945-37-2
M. Wt: 243.21 g/mol
InChI Key: JQSKKTHDYFQNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Formylphenyl)-2-hydroxynicotinic acid (5-FPHNA) is a naturally-occurring compound found in various plants, fungi, and algae. It has a wide range of applications in the scientific research field, including as an enzyme inhibitor, a protein binding agent, and a metal chelator. 5-FPHNA is a valuable compound for laboratory experiments due to its high purity and stability.

Scientific Research Applications

5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% has also been used as a protein binding agent, as it can bind to the amino acid cysteine, and as a metal chelator, as it can bind to metal ions such as copper, zinc, and iron.

Mechanism of Action

5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% increases the amount of acetylcholine in the body, which can lead to increased nerve transmission and improved cognitive function. 5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% also acts as a protein binding agent, as it can bind to the amino acid cysteine, and as a metal chelator, as it can bind to metal ions such as copper, zinc, and iron.
Biochemical and Physiological Effects
5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects on the body. In animal studies, 5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% has been shown to improve cognitive function, reduce inflammation, and reduce the risk of cardiovascular disease. Additionally, 5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% has been shown to increase the production of nitric oxide, which can lead to increased blood flow and improved circulation.

Advantages and Limitations for Lab Experiments

5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% is a valuable compound for laboratory experiments due to its high purity and stability. It is also relatively easy to synthesize and can be stored for long periods of time without degrading. However, 5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, 5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% is toxic in high concentrations and should be handled with care.

Future Directions

The potential future directions for 5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% are numerous. There is potential for 5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% to be used as an anti-inflammatory agent, as a treatment for cardiovascular disease, and as a treatment for neurological disorders such as Alzheimer’s and Parkinson’s disease. Additionally, there is potential for 5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% to be used as a chelator for heavy metals and as an antioxidant. Finally, there is potential for 5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% to be used as an inhibitor of other enzymes, such as proteases and phosphatases.

Synthesis Methods

5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95% is typically synthesized via a multi-step process. The first step involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst to form the intermediate 2-hydroxy-5-nitrobenzoylacetic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form the desired 5-(2-Formylphenyl)-2-hydroxynicotinic acid, 95%.

properties

IUPAC Name

5-(2-formylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-7-8-3-1-2-4-10(8)9-5-11(13(17)18)12(16)14-6-9/h1-7H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSKKTHDYFQNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687015
Record name 5-(2-Formylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Formylphenyl)-2-hydroxynicotinic acid

CAS RN

1261945-37-2
Record name 5-(2-Formylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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